molecular formula C10H12O3 B2724411 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde CAS No. 1249846-78-3

2-Hydroxy-5-(2-methoxyethyl)benzaldehyde

Cat. No.: B2724411
CAS No.: 1249846-78-3
M. Wt: 180.203
InChI Key: DQSUQUZGDHWEKX-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-methoxyethyl)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, featuring a hydroxy group at the second position and a methoxyethyl group at the fifth position on the benzene ring. This compound is known for its applications in various chemical syntheses and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-methoxyethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-(2-methoxyethyl)benzaldehyde is utilized in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-methoxyethyl)benzaldehyde involves its interaction with various molecular targets. The hydroxy and aldehyde groups allow it to form hydrogen bonds and participate in nucleophilic addition reactions. These interactions can modulate biological pathways and enzyme activities, contributing to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(2-methoxyethyl)benzaldehyde is unique due to the presence of both hydroxy and methoxyethyl groups, which confer distinct chemical reactivity and biological properties compared to its analogs .

Properties

IUPAC Name

2-hydroxy-5-(2-methoxyethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-5-4-8-2-3-10(12)9(6-8)7-11/h2-3,6-7,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSUQUZGDHWEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC(=C(C=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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